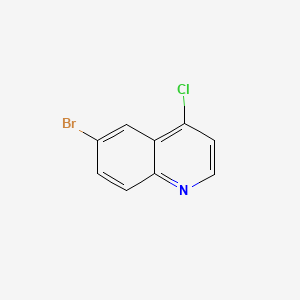

![molecular formula C9H9BrN2S B1276962 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine CAS No. 728885-92-5](/img/structure/B1276962.png)

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is a derivative of isothiazolopyridine, a class of heterocyclic compounds that have been the subject of various synthetic investigations. These compounds are of interest due to their potential applications in medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and synthetic methods.

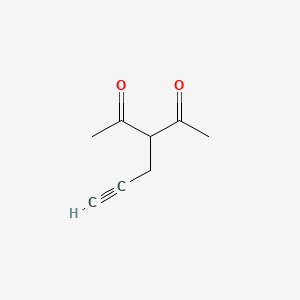

Synthesis Analysis

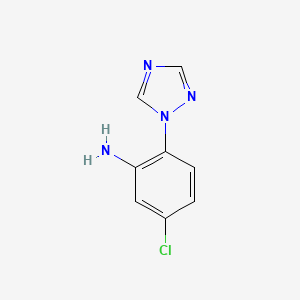

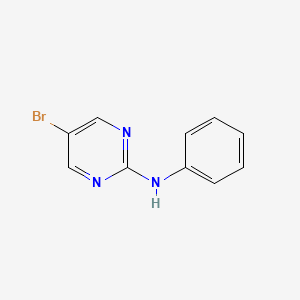

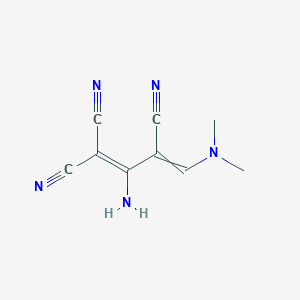

The synthesis of related heterocyclic compounds involves the use of precursors that can undergo various reactions to form complex ring systems. For example, the precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used to construct polyheterocyclic ring systems through reactions with arylidene malononitriles and ethyl acetoacetate, among others . Similarly, the synthesis of 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was achieved through a condensation reaction involving a bromo-dichloropyrimidine and an amino-triazole-thiol . These methods suggest that the synthesis of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine would likely involve halogenated precursors and nucleophilic agents to construct the isothiazolopyridine core.

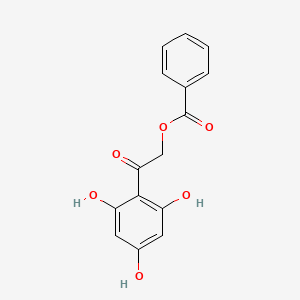

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by the presence of multiple rings that may include nitrogen, sulfur, or oxygen atoms. The crystal structure of a related compound, diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, revealed a planar thienopyridine moiety stabilized by intermolecular and intramolecular hydrogen bonds . This suggests that the 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine would also exhibit a planar structure around the isothiazolopyridine core, potentially influencing its chemical reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of isothiazolopyridines can be inferred from the reactions of similar compounds. For instance, the cleavage of the N–O bond in isoxazolopyridine-thiols led to hydroxy derivatives, which were further transformed into methylisothiazolopyridines . The reactivity of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione with amines to form thioureas indicates that the bromo-ethyl-methyl derivative might also participate in nucleophilic substitution reactions, given the presence of a reactive bromine atom.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine are not directly reported, related compounds provide some insights. The planarity of the thienopyridine moiety and the potential for hydrogen bonding suggest that the compound may have solid-state stability and could form crystalline structures. The presence of bromine and the potential for further functionalization imply that the compound could have significant reactivity, which might be exploited in further chemical transformations or in the development of pharmaceuticals. The antibacterial properties of pyrazolopyridine-based heterocycles also suggest that the compound may have biological activity worth exploring.

Aplicaciones Científicas De Investigación

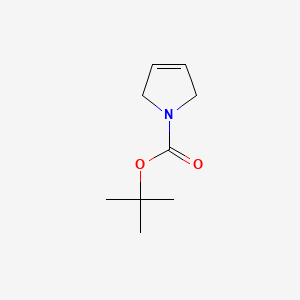

Synthesis and Biological Activity

- Isothiazolopyridines, pyridothiazines, and pyridothiazepines are compounds with significant biological activities. The synthesis of these compounds, including 3-Bromo-6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide and related structures, was reported using conventional methods and microwave-assisted techniques. This research highlights the importance of such compounds in medicinal chemistry (Youssef, Azab, & Youssef, 2012).

Anticonvulsant Properties

- Isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives, related to 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, were found to possess anticonvulsant properties. This study demonstrates the potential of these compounds in developing new treatments for seizure disorders (Paronikyan, Noravyan, Dzhagatspanyan, Nazaryan, & Paronikyan, 2002).

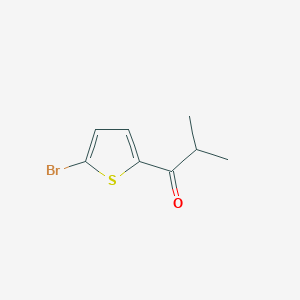

Antiproliferative Activity

- New 3-substituted aminoisoxazolo[5,4-b]pyridines were synthesized and tested for their antiproliferative activity. Some of these compounds showed significant cytotoxic activity against various human and mouse tumor cell lines. This research suggests the potential use of these compounds in cancer treatment (Poręba, Wietrzyk, & Opolski, 2002).

Fluorescence Properties

- New ester derivatives of isothiazolo[5,4-b]pyridine were synthesized and studied for their optical properties. The differences in emission spectra in various solvents indicate potential applications in the field of fluorescence-based sensors or bioimaging (Krzyżak, Śliwińska, & Malinka, 2015).

Antibacterial Evaluation

- Thiazolo[4,5-d]pyrimidines, structurally related to 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, were synthesized and evaluated for their antibacterial properties. This research contributes to the development of new antibacterial agents (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).

Synthesis of Related Compounds

- Various research efforts have focused on synthesizing related compounds such as pyridylcarbenes and thienopyrimidines, indicating the broad interest in this chemical domain for applications in medicinal chemistry and material science (Abarca, Ballesteros, & Blanco, 2006); (Madkour, Afify, Abdalha, Elsayed, & Salem, 2009).

Propiedades

IUPAC Name |

3-bromo-6-ethyl-5-methyl-[1,2]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-3-7-5(2)4-6-8(10)12-13-9(6)11-7/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAOSAKZHGENGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C1C)C(=NS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415414 |

Source

|

| Record name | 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine | |

CAS RN |

728885-92-5 |

Source

|

| Record name | 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

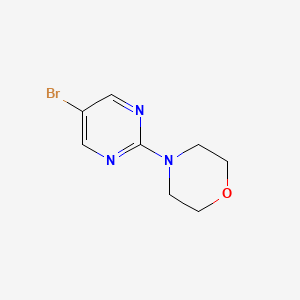

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)